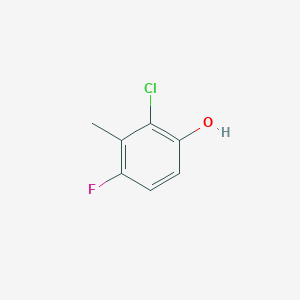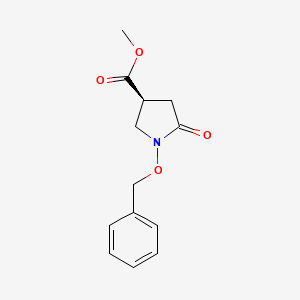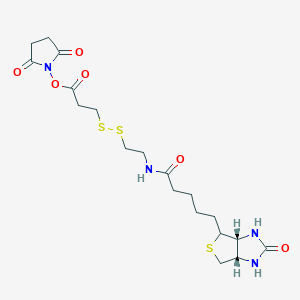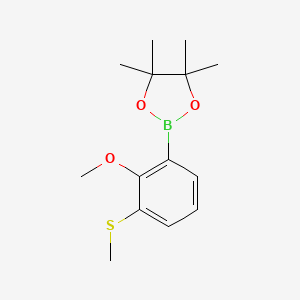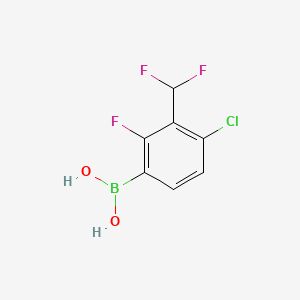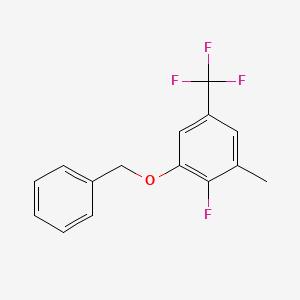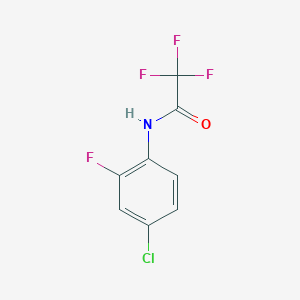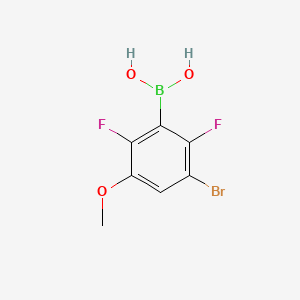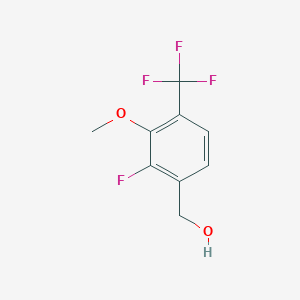
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL is an organic compound that belongs to the class of brominated naphthalenes This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by selective hydroxylation. One common method includes:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a reagent like osmium tetroxide (OsO4) or a similar oxidizing agent to introduce the hydroxyl group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, often optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-OL.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) are typical.
Major Products
Oxidation: Formation of 6-bromo-1-tetralone.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-OL.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalen-1-OL: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-OL: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11BrO |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
(1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2/t10-/m0/s1 |
Clé InChI |
RFYHJMTWWYDROP-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@@H](C2=C(C1)C=C(C=C2)Br)O |
SMILES canonique |
C1CC(C2=C(C1)C=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
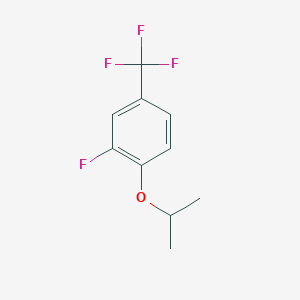
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)
